2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide
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Overview
Description
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thieno and thiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide typically involves the cyclization of precursor compounds under specific conditions. One method involves the use of alkoxy magnesium as an alkaline cyclization agent in an organic solvent at temperatures ranging from 40°C to 157°C . This process enhances the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-2-methyl-2H-thieno(2,3-e)-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical properties and applications.
Uniqueness
What sets 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activity make it a valuable compound for further research and development.
Properties
CAS No. |
214916-49-1 |
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Molecular Formula |
C15H16N2O3S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-benzyl-1,1-dioxo-4-propylthieno[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-9-16-14-13(8-10-21-14)22(19,20)17(15(16)18)11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3 |
InChI Key |
PRDAUGRTSQSAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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